molecular formula C15H15FN6O3S2 B6455305 2-[4-(2,1,3-benzothiadiazole-4-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549049-04-7

2-[4-(2,1,3-benzothiadiazole-4-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6455305
CAS No.: 2549049-04-7
M. Wt: 410.5 g/mol
InChI Key: AAHAVCWDGAATKQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiadiazole group, a piperazine group, and a dihydropyrimidinone group . The benzothiadiazole group is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The piperazine group is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. The dihydropyrimidinone group is a pyrimidine derivative with a ketone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiadiazole group. This can be prepared from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The piperazine group could be introduced through a nucleophilic substitution reaction. The dihydropyrimidinone group could be synthesized through a Biginelli reaction or a similar multi-component reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzothiadiazole group is aromatic and planar, while the piperazine ring is flexible and can adopt various conformations. The dihydropyrimidinone group is also planar and contains a carbonyl group that can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The benzothiadiazole group, being aromatic, can undergo electrophilic aromatic substitution reactions. The piperazine group can undergo reactions typical of secondary amines, such as alkylation. The dihydropyrimidinone group, containing a carbonyl group, can undergo reactions such as nucleophilic addition or condensation .

Properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3S2/c1-9-12(16)14(23)18-15(17-9)21-5-7-22(8-6-21)27(24,25)11-4-2-3-10-13(11)20-26-19-10/h2-4H,5-8H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHAVCWDGAATKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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